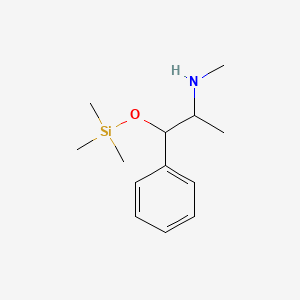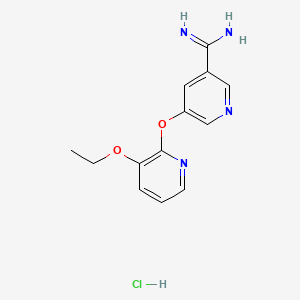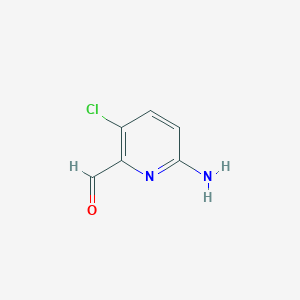
N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine is a complex organic compound with the molecular formula C13H23NOSi It is known for its unique structure, which includes a trimethylsilyloxy group attached to a benzeneethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine typically involves the reaction of benzeneethanamine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Starting Materials: Benzeneethanamine derivative, trimethylsilyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The benzeneethanamine derivative is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzeneethanamine derivatives with various functional groups.
Scientific Research Applications
N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine involves its interaction with molecular targets and pathways within biological systems. The trimethylsilyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,alpha-Dimethylbenzeneethanamine: Similar structure but lacks the trimethylsilyloxy group.
N,alpha,alpha-Trimethylbenzeneethanamine: Contains an additional methyl group on the alpha carbon.
N,N-Dimethylbenzeneethanamine: Features dimethyl substitution on the nitrogen atom.
Uniqueness
N,alpha-Dimethyl-beta-(trimethylsilyloxy)benzeneethanamine is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to hydrolysis.
Properties
CAS No. |
54833-35-1 |
|---|---|
Molecular Formula |
C13H23NOSi |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
N-methyl-1-phenyl-1-trimethylsilyloxypropan-2-amine |
InChI |
InChI=1S/C13H23NOSi/c1-11(14-2)13(15-16(3,4)5)12-9-7-6-8-10-12/h6-11,13-14H,1-5H3 |
InChI Key |
SMWXGVMXEZZFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O[Si](C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)


![4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941954.png)




![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)

